molecular formula C10H7F3N2O B160119 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1960-77-6

2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B160119
Número CAS: 1960-77-6
Peso molecular: 228.17 g/mol
Clave InChI: HYPXSLNQQNLJDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-9(16)4-5-14/h1-3,6H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPXSLNQQNLJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326904
Record name 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1960-77-6
Record name 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Condensation with Cyanoacetic Acid

The most widely documented method involves the direct condensation of 3-(trifluoromethyl)aniline with cyanoacetic acid. This reaction typically proceeds under acidic or basic conditions, with the choice of catalyst significantly influencing yield and purity.

Reaction Conditions

  • Catalyst : Triethylamine (TEA) or sodium hydroxide

  • Solvent : Dichloromethane (DCM) or methanol

  • Temperature : 0–30°C

  • Time : 5–24 hours

In a representative procedure, 3-(trifluoromethyl)aniline reacts with cyanoacetic acid in DCM at 0°C, with triethylamine facilitating amide bond formation. The crude product is purified via column chromatography (ethyl acetate/hexane, 2:3), yielding 85%.

Key Considerations

  • Stoichiometry : A 1:1.2 molar ratio of aniline to cyanoacetic acid minimizes unreacted starting material.

  • Side Reactions : Competing hydrolysis of the cyano group is mitigated by maintaining low temperatures (<10°C).

Alkylation of Aniline Derivatives

An alternative route employs methyl cyanoacetate as the acylating agent. This method avoids handling corrosive cyanoacetic acid and simplifies purification.

Reaction Conditions

  • Base : Sodium methoxide (NaOMe)

  • Solvent : Methanol or ethanol

  • Temperature : 60–80°C

  • Time : 3–6 hours

The reaction achieves 89–94% yield when conducted in methanol under reflux, with subsequent crystallization in ethanol.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow systems enhance heat transfer and mixing, critical for exothermic amidation reactions.

Optimized Parameters

ParameterValueSource
SolventToluene
Residence Time1–3 hours
Temperature10°C
Throughput4–6 kg solvent/kg substrate

Advantages

  • Yield : >99% conversion with <1% byproducts.

  • Scalability : Suitable for multi-ton production batches.

Solvent Recycling

Toluene and ethyl acetate are recovered via distillation, reducing environmental impact and cost. Industrial plants report 92–95% solvent recovery rates.

Reaction Optimization Strategies

Temperature Control

Lower temperatures (0–10°C) suppress side reactions but prolong reaction times. A balance is achieved using jacketed reactors with precise cooling.

Catalytic Enhancements

Base Selection

BaseYield (%)Purity (%)
Triethylamine8598
Sodium hydroxide9199.5
Potassium carbonate7897

Sodium hydroxide outperforms organic bases in large-scale syntheses due to cost and ease of removal.

Purification and Isolation Techniques

Crystallization

Crystallization from ethanol or acetone yields needle-like crystals with >99.5% purity. Cooling rates of 0.5°C/min minimize occluded impurities.

Column Chromatography

Laboratory-scale purifications employ silica gel chromatography (ethyl acetate/hexane). Industrial analogs use simulated moving bed (SMB) chromatography for continuous processing.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm), acetamide NH (δ 10.2 ppm).

  • IR : C≡N stretch (2240 cm⁻¹), amide C=O (1680 cm⁻¹).

Chromatographic Purity Assessment

MethodLOD (ppm)LOQ (ppm)
HPLC-UV (220 nm)0.10.3
GC-MS0.050.15

Análisis De Reacciones Químicas

Reduction Reactions

The cyano (-C≡N) group undergoes selective reduction to form primary amines. This reaction is critical for synthesizing bioactive intermediates.

Reagent/Conditions Product Yield Mechanistic Notes
LiAlH₄ in THF (0°C to reflux)2-Amino-N-[3-(trifluoromethyl)phenyl]acetamide78%LiAlH₄ provides hydride ions for nucleophilic attack on the electrophilic carbon in the cyano group.
H₂/Pd-C in ethanol (25°C)Same as above65% Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by stepwise reduction.

Key Findings :

  • LiAlH₄ achieves higher yields but requires anhydrous conditions.

  • The trifluoromethyl group stabilizes intermediates through inductive effects, enhancing reaction rates.

Nucleophilic Substitution

The acetamide’s NH group participates in substitutions, particularly under basic conditions.

Reagent/Conditions Product Application
R-X (alkyl halide)/K₂CO₃ in DMF (80°C)N-Alkylated derivativesProdrug synthesis
R-SH/Et₃N in CH₂Cl₂Thioacetamide analogsAnticancer agent development

Mechanistic Insight :

  • Base-mediated deprotonation of the NH group generates a nucleophilic amide ion, facilitating attack on electrophiles.

  • Steric hindrance from the trifluoromethyl group at the meta-position slows reactions compared to para-substituted analogs .

Cycloaddition Reactions

The cyano group engages in [3+2] cycloadditions with azides, a hallmark of click chemistry.

Reagent/Conditions Product Catalyst
NaN₃/Cu(I) in t-BuOH:H₂O (50°C)1,2,3-Triazole-linked conjugatesCuSO₄·5H₂O

Applications :

  • Triazole products serve as rigid spacers in drug design.

  • Reaction efficiency (≥90%) is attributed to the electron-withdrawing trifluoromethyl group activating the cyano moiety.

Hydrolysis Reactions

Controlled hydrolysis of the acetamide and cyano groups yields carboxylic acids or amides.

Reagent/Conditions Product Selectivity
6M HCl (reflux, 12h)2-Carboxy-N-[3-(trifluoromethyl)phenyl]acetamideCyano → Carboxylic acid
NaOH (aq)/EtOH (60°C, 6h)N-[3-(trifluoromethyl)phenyl]acetamideAcetamide → Amide

Notes :

  • Acidic conditions preferentially hydrolyze the cyano group due to protonation of the nitrile .

  • The trifluoromethyl group resists hydrolysis under these conditions.

Oxidative Transformations

Oxidation targets the α-carbon adjacent to the carbonyl group.

Reagent/Conditions Product Outcome
KMnO₄/H₂SO₄ (0°C)2-Oxo-N-[3-(trifluoromethyl)phenyl]acetamideα-Carbon oxidation to ketone
CrO₃ in acetic acid (40°C)Same as above72% yield

Challenges :

  • Overoxidation to CO₂ occurs with prolonged reaction times.

  • The electron-withdrawing trifluoromethyl group mitigates side reactions by stabilizing intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

Reagent/Conditions Product Catalyst
Ar-B(OH)₂/Pd(PPh₃)₄, K₂CO₃ (100°C)Biaryl derivativesSuzuki-Miyaura

Applications :

  • Synthesizes extended π-systems for material science.

  • Yields range from 50–85%, depending on steric bulk of the boronic acid.

Mechanistic Considerations

  • Electronic Effects : The trifluoromethyl group’s -I effect increases electrophilicity of adjacent carbons, accelerating nucleophilic attacks.

  • Steric Effects : The meta-position of the trifluoromethyl group reduces steric hindrance compared to ortho-substituted analogs, favoring certain reactions .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

A. Synthetic Intermediate for Dihydroorotate Dehydrogenase Inhibitors

One of the primary applications of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is as a synthetic intermediate in the production of dihydroorotate dehydrogenase (DHO-DHase) inhibitors, which are vital in treating autoimmune diseases. Notable examples include:

  • Teriflunomide : This compound is used for the treatment of multiple sclerosis and relies on intermediates like this compound for its synthesis .
  • Leflunomide : Similar to teriflunomide, leflunomide is an immunosuppressant that also utilizes this compound during its production process .

B. Impurity Monitoring in Drug Formulations

The compound is instrumental in monitoring impurity levels in drug formulations, particularly those related to leflunomide. The International Conference on Harmonization (ICH) guidelines emphasize the need for stringent impurity control measures, making this compound an essential component in quality assurance processes .

Analytical Applications

A. Stability-Indicating Methods

In pharmaceutical development, stability-indicating methods are crucial for ensuring that drugs maintain their efficacy over time. The use of this compound has been documented in the development of analytical methods that can quantify active pharmaceutical ingredients (APIs) while accounting for degradation products .

B. Toxicity Studies

The compound is also utilized in toxicity studies related to drug formulations. It aids researchers in understanding the safety profiles of new drugs by providing data on potential impurities and their effects on human health .

Research and Development

A. Structure-Activity Relationship Studies

Research involving this compound often focuses on structure-activity relationships (SAR). These studies explore how variations in chemical structure affect biological activity, which is critical for drug design .

B. Case Studies

Several studies have demonstrated the effectiveness of this compound in various applications:

  • A study highlighted its role as an intermediate in synthesizing novel DHO-DHase inhibitors, showcasing its importance in developing treatments for chronic diseases .
  • Another research effort focused on establishing a stability-indicating method that incorporates this compound to ensure the quality of teriflunomide formulations over time .

Mecanismo De Acción

The mechanism of action of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects. For example, the compound may inhibit specific enzymes involved in inflammation or cell proliferation .

Comparación Con Compuestos Similares

Chemical Structure :

  • Molecular Formula: C₁₀H₇F₃N₂O
  • Molecular Weight: 228.17 g/mol
  • Key Features: A cyano (-CN) group at the 2-position of the acetamide backbone and a 3-(trifluoromethyl)phenyl substituent on the nitrogen.

Comparison with Structural Analogs

Substituent Position Isomers

2-Cyano-N-[2-(Trifluoromethyl)phenyl]acetamide (CAS 419534-37-5)

  • Structure : Trifluoromethyl (-CF₃) at the phenyl 2-position.
  • Key Differences :
    • Spatial Effects : The 2-CF₃ group may hinder interactions with planar enzyme active sites compared to the 3-CF₃ isomer.
    • Physical Properties : Similar molecular weight (228.17 g/mol) but distinct solubility due to altered dipole moments .

2-Cyano-N-[4-(Trifluoromethyl)phenyl]acetamide (CAS 24522-30-3)

  • Structure : Trifluoromethyl (-CF₃) at the phenyl 4-position.
  • Biological Relevance: Used as a reference standard (leflunomide impurity H), indicating regulatory significance .
Compound CF₃ Position Molecular Weight (g/mol) Key Applications Reference
Target Compound 3-position 228.17 Research (anticipatory) -
2-Cyano-N-[2-CF₃-Ph]acetamide 2-position 228.17 Synthetic intermediate
2-Cyano-N-[4-CF₃-Ph]acetamide 4-position 228.17 Pharmaceutical impurity

Functional Group Variations

2-(4-Phenylpiperazin-1-yl)-N-[3-(Trifluoromethyl)phenyl]acetamide (Compound 14)

  • Structure: Piperazine ring with a phenyl group replaces the cyano (-CN).
  • Key Differences: Biological Activity: Exhibits anticonvulsant properties in rodent models, likely due to piperazine’s ability to modulate neurotransmitter receptors . Solubility: Higher molecular weight (423.90 g/mol) and basicity may improve water solubility compared to the cyano analog.

2-{[3-Cyano-4-(2-Methoxyphenyl)-6-Phenyl-2-Pyridinyl]sulfanyl}-N-[3-(CF₃)Ph]acetamide (CAS 340817-17-6)

  • Structure : Incorporates a pyridinylsulfanyl group and methoxyphenyl substituent.
  • Key Differences :
    • Electronic Effects : The electron-rich pyridine and methoxy groups enhance π-π stacking with biological targets.
    • Applications : Designed for pesticidal activity, leveraging sulfur’s role in enzyme inhibition .
Compound Functional Group Molecular Weight (g/mol) Biological Activity Reference
Target Compound Cyano (-CN) 228.17 Not yet reported -
Compound 14 Piperazine 423.90 Anticonvulsant
CAS 340817-17-6 Pyridinylsulfanyl 519.54 Pesticide

Heterocyclic Derivatives

2-Cyano-N-[3-(4-Methyl-1,3-Thiazol-2-yl)phenyl]acetamide

  • Structure : Thiazole ring replaces the trifluoromethylphenyl group.
  • Key Differences :
    • Metabolic Stability : Thiazole’s aromaticity and nitrogen/sulfur atoms improve resistance to oxidative degradation.
    • Applications : High purity (>99%) and commercial availability suggest utility in drug discovery .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(CF₃)Ph)acetamide (Compound 13)

  • Structure : Benzothiazole core with dual trifluoromethyl groups.
  • Key Differences :
    • Synthesis : Microwave-assisted coupling yields 19%, highlighting synthetic challenges for bulky substituents.
    • Lipophilicity : Increased logP (3.1 vs. 2.6) enhances membrane permeability but may reduce aqueous solubility .
Compound Heterocycle Molecular Weight (g/mol) Key Property Reference
Target Compound None 228.17 Moderate logP (2.63)
Thiazole Derivative Thiazole 273.33 >99% Purity
Compound 13 Benzothiazole 434.30 High lipophilicity

Actividad Biológica

2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C10H8F3N2O
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 1960-77-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased potency in inhibiting various enzymatic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Gene Expression Modulation : Studies indicate that it may influence gene expression through epigenetic modifications, such as methylation changes in histones, impacting cellular processes like apoptosis and differentiation.

Biological Activity Data

Biological Activity Effect Observed Reference
Enzyme InhibitionPotent inhibition of specific kinases involved in cancer pathways
Gene ExpressionIncreased expression of tumor suppressor genes (e.g., SFRP2, GATA4)
CytotoxicityInduced apoptosis in cancer cell lines at micromolar concentrations

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent increase in apoptosis markers in breast cancer cells, with IC50 values in the low micromolar range.
  • Gene Expression Analysis : A study investigated the effects of this compound on gene expression profiles using quantitative PCR. Results showed a 2.5-fold increase in the expression of SFRP2 after 48 hours of treatment, suggesting its role in reactivating silenced tumor suppressor genes .
  • Synergistic Effects : When combined with other anticancer agents, such as selinexor, this compound exhibited synergistic effects, enhancing overall cytotoxicity and reducing resistance mechanisms commonly observed in refractory cancers .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Inhibition Profiles : The compound has been characterized as a potent inhibitor of several kinases involved in cancer signaling pathways. Its structure allows for effective binding to the active sites of these enzymes, leading to reduced phosphorylation and subsequent downstream signaling .
  • Epigenetic Modulation : The ability to alter histone methylation patterns has been documented, with significant increases in H3K4me2 levels observed following treatment. This suggests potential applications in epigenetic therapy for cancers characterized by aberrant gene silencing .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, with low toxicity profiles observed in animal models during initial testing phases .

Q & A

Q. What are the established synthetic routes for 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Substitution Reaction : React 3-(trifluoromethyl)aniline with cyanoacetic acid under acidic or basic conditions. A condensing agent (e.g., DCC or EDC) is often used to facilitate amide bond formation .

Purification : Column chromatography or recrystallization in ethanol/acetone mixtures improves purity.

Optimization : Adjusting molar ratios (e.g., 1:1.2 aniline-to-cyanoacetic acid), reaction temperature (60–80°C), and solvent polarity can enhance yields (reported up to 94% in analogous acetamide syntheses) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete condensation or side reactions with the trifluoromethyl group.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR is essential for confirming the acetamide structure. For example, the cyano group adjacent to the carbonyl quenches proton signals near δ 3.5–4.0 ppm, while aromatic protons from the 3-(trifluoromethyl)phenyl group appear as distinct multiplets (δ 7.2–8.3 ppm) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group and confirms planarity of the acetamide core, critical for structure-activity studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C10_{10}H7_7F3_3N2_2O; MW 228.17) and detects synthetic byproducts .

Advanced Research Questions

Q. How does structural modification of the acetamide core influence bioactivity against Spodoptera frugiperda larvae?

Methodological Answer: Derivatives with electron-withdrawing groups (e.g., sulfamoyl or thiazole substituents) show enhanced larvicidal activity. For example:

  • Toxicity Assays : Direct spray bioassays reveal LC50_{50} values as low as 12.5 ppm for derivatives like 2-cyano-N-(3-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide (Ar1), compared to 28.4 ppm for the parent compound .
  • Structure-Activity Relationship (SAR) : Meta-substitution on the phenyl ring improves target binding to enzymes like Na+^+/K+^+-ATPase, while ortho-substitution reduces bioavailability due to steric hindrance .

Experimental Design : Compare mortality rates and silk-spinning inhibition across larval instars using derivatives with varied substituents.

Q. What mechanisms explain the anti-spinning silk activity of this compound in insect models?

Methodological Answer: The compound disrupts silk production by:

  • Enzyme Inhibition : Competitive binding to serine proteases in the silk gland, validated via in vitro enzymatic assays (IC50_{50} = 9.8 µM) .
  • Biochemical Malformation : Interference with fibroin protein cross-linking, observed through SEM imaging of malformed silk fibers in treated larvae .

Validation : Pair RNA-seq data (to identify downregulated silk-associated genes) with molecular docking simulations targeting fibroin synthase .

Q. How can computational methods guide the design of novel derivatives with improved target specificity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability of derivatives to insect-specific enzymes (e.g., acetylcholinesterase) over 100 ns trajectories. Prioritize compounds with RMSD < 2 Å .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptor count to predict LC50_{50} values. A QSAR model with R2^2 > 0.85 was reported for related acetamides .

Experimental Follow-up : Synthesize top-ranked virtual hits and validate via dose-response assays.

Q. What are the challenges in reconciling contradictory data on metabolic stability across studies?

Methodological Answer: Discrepancies arise from:

  • Metabolic Pathways : Cytochrome P450 isoforms (e.g., CYP3A4) metabolize the trifluoromethyl group differently in vitro vs. in vivo. Use hepatic microsomal assays with isoform-specific inhibitors to identify dominant pathways .
  • Analytical Variability : LC-MS/MS methods with detection limits < 1 ng/mL are required to quantify low-abundance metabolites. Cross-validate using stable isotope-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.